molecular formula C6H13NO B13196820 4-Aminohexan-2-one

4-Aminohexan-2-one

Cat. No.: B13196820
M. Wt: 115.17 g/mol
InChI Key: ILEFQUBFUCVUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminohexan-2-one is an organic compound with the molecular formula C6H13NO and a molecular weight of 115.18 g/mol . This ketone derivative features an amino functional group, making it a valuable building block or intermediate in synthetic organic chemistry and medicinal chemistry research . The structural information for this compound is defined by the SMILES notation: CCC(N)CC(=O)C . As a functionalized ketone, this compound serves as a versatile precursor for the synthesis of more complex molecules. Its structure suggests potential applications in developing pharmaceutical candidates and novel chemical entities. Researchers utilize this compound in exploring new reaction pathways and as a starting material for libraries of compounds in drug discovery projects . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminohexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-3-6(7)4-5(2)8/h6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEFQUBFUCVUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Aminohexan 2 One and Its Precursors

Regioselective and Stereoselective Synthetic Pathways to 4-Aminohexan-2-one

Achieving regioselectivity and stereoselectivity is a critical challenge in the synthesis of complex organic molecules like this compound. Reductive amination of dicarbonyl compounds presents a direct and attractive route to chiral β-amino ketones. acs.org

One prominent method involves the asymmetric reductive amination of α-keto ketimines or diketones. acs.org For instance, Brønsted acid catalysis has been successfully employed for the highly efficient, regioselective, and enantioselective transfer hydrogenation of α-keto ketimines and reductive amination of diketones, yielding a series of chiral α-amino ketones with high yields and excellent selectivities. acs.org This approach offers a powerful tool for controlling the stereochemistry at the C4 position of the hexan-2-one backbone.

Biocatalysis has also emerged as a powerful strategy. Engineered amine dehydrogenases (AmDHs) have been utilized for the desymmetric reductive amination of 2,2-disubstituted-1,3-cyclopentadiones, producing single stereoisomers of β-amino ketones with multiple stereocenters. acs.org While this specific example does not directly synthesize this compound, the principle of using engineered enzymes to control regio- and stereoselectivity is highly relevant. These biocatalytic methods often result in high diastereo- and enantiomeric excess. acs.org

Another approach involves the use of chiral auxiliaries or catalysts in reactions such as the Mannich reaction, which can be adapted for the synthesis of β-amino ketones. While direct examples for this compound are not prevalent in the reviewed literature, the general principles of asymmetric synthesis are applicable.

Development of Novel Catalytic Approaches for this compound Synthesis

The development of efficient catalytic systems is crucial for the practical synthesis of this compound. These approaches can be broadly categorized into homogeneous, heterogeneous, and organocatalytic methods.

Homogeneous Catalysis in this compound Preparation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity. Transition-metal-catalyzed asymmetric reductive amination is a prominent example. researchgate.net Ruthenium and iridium complexes are often employed for the amination of alcohols, which can be precursors to the corresponding ketones. google.comgoogle.com For instance, a process for the homogeneously catalyzed amination of alcohols with ammonia (B1221849) in the presence of a complex catalyst has been described, which could be adapted for precursors to this compound. google.com

Rhodium(I)-catalyzed intramolecular cyclization has been used in the asymmetric synthesis of related cyclic amino ketones, demonstrating the potential of homogeneous rhodium catalysts. rsc.org While this is an intramolecular example, the catalytic principles can be extended to intermolecular reactions relevant to this compound synthesis.

The table below summarizes some homogeneous catalytic systems used in the synthesis of amines and amino ketones.

Catalyst SystemReactantsProduct TypeKey Features
[RuCl₂(p-cymene)]₂/Ph₂SiH₂Aldehydes, AnilinesSecondary/Tertiary AminesHigh chemoselectivity, tolerates various functional groups. organic-chemistry.org
Cp*Ir complexes with 2-picolinamide moietyKetones, Ammonium (B1175870) formate (B1220265)Primary AminesDirect reductive amination under transfer hydrogenation conditions. organic-chemistry.org
Brønsted Acidα-Keto ketimines, DiketonesChiral α-Amino KetonesHigh yields, excellent regioselectivities and enantioselectivities. acs.org

Heterogeneous Catalysis for this compound Production

Heterogeneous catalysts offer significant advantages, including ease of recovery and recyclability, which are important from both an economic and environmental perspective. uantwerpen.be These catalysts are often based on transition metals deposited on solid supports.

For A³ coupling reactions (aldehyde-alkyne-amine), which produce propargylamines that can be precursors to amino ketones, various heterogeneous catalysts have been developed. Examples include copper nanoparticles on TiO₂ and porous Cu/Al nanocomposites. uantwerpen.be While not a direct synthesis of this compound, these methods highlight the potential of supported metal catalysts.

The use of zeolite-based hybrid materials as heterogeneous catalysts has also been explored for reactions like the Knoevenagel condensation, which can be a step in a multi-step synthesis of functionalized ketones. researchgate.net

Organocatalytic Routes to this compound

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. nih.gov For the synthesis of chiral amines and their derivatives, chiral Brønsted acids and other organocatalysts are employed. nih.gov

For example, the desymmetric enantioselective reduction of cyclic 1,3-diketones can be achieved using P-stereogenic phosphinamide organocatalysts, yielding chiral cyclic 3-hydroxy ketones which are precursors to amino ketones. acs.org This method demonstrates high enantioselectivities and diastereoselectivities. acs.org

Biomimetic organocatalytic asymmetric synthesis using catalysts like L-proline has been applied to the synthesis of 2-substituted alkaloids, showcasing the potential for creating chiral centers in a controlled manner. nottingham.ac.uk The table below provides examples of organocatalytic approaches.

OrganocatalystReactant TypeProduct TypeKey Features
P-stereogenic phosphinamidesCyclic 1,3-diketonesChiral cyclic 3-hydroxy ketonesHigh enantioselectivities and diastereoselectivities. acs.org
S-benzyl isothiouronium chlorideKetones, Aryl aminesSecondary AminesRecoverable organocatalyst for direct reductive amination. organic-chemistry.org
Chiral PyridoxamineTrifluoromethyl ketones, 2,2-diphenylglycineOptically active α-trifluoromethyl aminesBiomimetic transamination with excellent enantiomeric excess. organic-chemistry.org

Green Chemistry Principles in the Preparation of this compound

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. diva-portal.org This includes the use of biocatalysis, environmentally benign solvents, and solvent-free reaction conditions.

Biocatalysis, in particular, is emerging as a sustainable technology for asymmetric synthesis. acs.org Enzymes like amine dehydrogenases (AmDHs), imine reductases (IREDs), and transaminases (TAs) can catalyze the synthesis of chiral amines with high selectivity under mild conditions. acs.orgdiva-portal.orgacs.orgrsc.org For example, reductive aminases from fungi have been shown to catalyze the amination of 2-hexanone (B1666271) to (R)-2-aminohexane with high conversion and enantiomeric excess. rsc.org The use of whole-cell biocatalysts can also streamline processes and improve sustainability. semanticscholar.orgrsc.org

Solvent-Free Synthesis of this compound

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it reduces waste and can lead to improved reaction rates and yields. researchgate.net While specific examples of the solvent-free synthesis of this compound are not detailed in the provided search results, the concept has been successfully applied to related reactions. For instance, enzyme-catalyzed amidation reactions have been operated in solvent-free systems at elevated temperatures to produce amide products in good yields. whiterose.ac.uk The condensation of N-primary 1,2-amino alcohols with formaldehyde (B43269) has also shown that solvent-free conditions can be superior to using molecular solvents for cyclocondensation reactions. researchgate.net

Atom Economy Considerations in this compound Synthesis

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.comjocpr.com The goal is to maximize the use of all starting materials, thereby minimizing waste. numberanalytics.com The calculation is expressed as a percentage:

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 numberanalytics.com

A common route to α-aminoketones is the hydrogenation of α-oximinoketones. researchgate.net A plausible synthesis for this compound would involve the catalytic hydrogenation of a precursor like 4-(hydroxyimino)hexan-2-one. In this reaction, the oximino group is reduced to a primary amine.

The balanced chemical equation for this transformation is:

C₆H₉NO₂ (4-(hydroxyimino)hexan-2-one) + 2 H₂ (Hydrogen) → C₆H₁₃NO (this compound) + H₂O (Water)

Below is a data table illustrating the atom economy calculation for the hypothetical hydrogenation of 4-(hydroxyimino)hexan-2-one.

CompoundMolecular FormulaMolar Mass ( g/mol )Role
4-(hydroxyimino)hexan-2-oneC₆H₉NO₂127.14Reactant
HydrogenH₂2.02Reactant
Total Reactant Mass 131.18
This compoundC₆H₁₃NO115.17Desired Product
WaterH₂O18.01Byproduct
Atom Economy 87.8%

This table demonstrates the calculation of atom economy for a potential synthesis of this compound.

Chemoenzymatic Synthesis of this compound and its Analogues

Chemoenzymatic synthesis leverages the high selectivity and efficiency of enzymes, nature's catalysts, to perform complex chemical transformations, often under mild conditions. researchgate.netdiva-portal.org This approach is a cornerstone of green chemistry, providing sustainable routes to chiral molecules like this compound. acs.org The synthesis of chiral amines is of great industrial importance, and biocatalytic methods have become a leading strategy for their production. rsc.org

Key enzyme families applicable to the synthesis of this compound include:

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the asymmetric reduction of imines and the reductive amination of ketones to produce primary, secondary, and tertiary amines with high enantioselectivity. acs.orgrsc.org A RedAm can facilitate both the formation of an imine from a ketone and an amine donor, and its subsequent reduction in a one-pot process. acs.org

Transaminases (TAs): Amine transaminases are widely used for the asymmetric amination of prochiral ketones, transferring an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to the ketone substrate. diva-portal.orgresearchgate.net The use of TAs for the industrial synthesis of compounds like sitagliptin (B1680988) highlights their scalability and efficiency. acs.org

Ene-Reductases (EReds): In combination with IREDs or TAs, ene-reductases can convert α,β-unsaturated ketones into saturated ketones, which are then aminated to create products with two stereocenters. acs.org

A potential chemoenzymatic route to chiral this compound could start from an unsaturated precursor. A cascade reaction using an ERed to reduce the carbon-carbon double bond, followed by an IRED/RedAm to install the amine group, could yield specific stereoisomers of the final product. acs.org Such biocatalytic cascades are highly efficient as they avoid the isolation of intermediates. acs.org The scalability of these methods has been demonstrated, with some processes achieving space-time yields of several grams per liter per hour in continuous flow systems. csic.esresearchgate.net

Enzyme ClassPrecursor TypeTransformationKey Advantages
Imine Reductase (IRED) / Reductive Aminase (RedAm) Ketone (e.g., Hexan-2,4-dione)Asymmetric reductive aminationHigh enantioselectivity, broad substrate scope, access to 1°, 2°, and 3° amines. acs.org
Transaminase (TA) Ketone (e.g., Hexan-2,4-dione)Asymmetric transaminationExcellent enantioselectivity, avoids use of H₂ gas, well-established for industrial scale. diva-portal.orgresearchgate.net
Ene-Reductase (ERed) + IRED/RedAm Cascade α,β-Unsaturated KetoneConjugate reduction followed by reductive aminationCreates two stereocenters in one pot, high diastereoselectivity and enantioselectivity. acs.org

This table summarizes potential enzyme classes for the synthesis of this compound and its analogues.

Scale-Up Considerations and Industrial Synthesis of this compound

Transitioning the synthesis of this compound from a laboratory method to an industrial-scale process involves significant challenges related to cost, efficiency, safety, and sustainability. researchgate.net Whether pursuing a traditional chemical route or a chemoenzymatic one, different factors must be optimized.

For conventional chemical syntheses, such as the hydrogenation of an oximinoketone, scale-up requires careful control over reaction parameters like temperature, pressure, and catalyst loading to maximize yield and minimize side reactions. mdma.ch The choice of solvent and the development of efficient purification methods are also critical for industrial viability. mdma.ch

The industrial application of chemoenzymatic processes introduces a unique set of considerations. While highly selective, enzymes can be expensive, and their stability under process conditions is paramount. diva-portal.org A key challenge is the requirement for cofactors like NAD(P)H, which are costly and must be regenerated in situ using a secondary enzyme system, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH). acs.orgnottingham.ac.uk Overcoming unfavorable reaction equilibria is another hurdle, which can be addressed through methods like in situ product removal or by designing cascades where the product of one step is consumed in the next, driving the reaction forward. researchgate.net

The development of robust, engineered enzymes and the implementation of advanced reactor technologies, such as continuous flow systems, are enabling the large-scale production of chiral amines. rsc.orgcsic.es Reports of IRED-catalyzed reactions on the ton-scale demonstrate the maturity of this technology for industrial applications. rsc.org

ParameterLaboratory ScaleIndustrial ScaleKey Considerations for Scale-Up
Batch Size Milligrams to gramsKilograms to tonsHeat and mass transfer, mixing efficiency.
Reactor Type Round-bottom flaskJacketed steel reactor, Continuous flow reactorMaterial compatibility, pressure rating, process control. patsnap.com
Catalyst High-purity reagentsCost-effective, recyclable catalyst (e.g., immobilized enzyme)Catalyst longevity, activity under process conditions, separation. researchgate.net
Cofactor (Biocatalysis) Stoichiometric useIn situ regeneration system (e.g., FDH)Cost of cofactor and regeneration system, enzyme compatibility. nottingham.ac.uk
Purification ChromatographyCrystallization, DistillationThroughput, solvent use, waste generation.
Process Control Manual monitoringAutomated process analytical technology (PAT)Consistency, safety, optimization.

This table compares typical parameters for laboratory and industrial scale synthesis, highlighting key scale-up considerations.

Chemical Reactivity and Transformation of 4 Aminohexan 2 One

Reactions Involving the Amine Functionality of 4-Aminohexan-2-one

The lone pair of electrons on the nitrogen atom of the primary amine group makes it both a potent nucleophile and a base. This allows it to participate in a variety of bond-forming reactions.

Nucleophilic Acyl Substitution and Amide Formation

The primary amine of this compound can react with carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, through nucleophilic acyl substitution to form amides. This reaction is fundamental in the synthesis of a wide array of more complex molecules. The reaction proceeds via the attack of the amine's nucleophilic nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or a carboxylate).

Reactant 1Reactant 2ConditionsProduct
This compoundAcetyl chlorideAprotic solvent (e.g., DCM), Base (e.g., triethylamine)N-(5-Oxohexan-3-yl)acetamide
This compoundBenzoic anhydrideHeat or catalyst (e.g., DMAP)N-(5-Oxohexan-3-yl)benzamide

This table presents expected reactions based on the general reactivity of primary amines.

Imine and Enamine Formation from this compound

As a primary amine, this compound can react with aldehydes and ketones under acidic catalysis to form imines, also known as Schiff bases. This reversible reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The ketone functionality within the same molecule can lead to intramolecular reactions under certain conditions, potentially forming cyclic imines.

If this compound were to react with an external aldehyde or ketone, an imine would be formed. For example, reaction with benzaldehyde (B42025) would yield (E)-4-(benzylideneamino)hexan-2-one.

Reactant 1Reactant 2ConditionsProduct
This compoundBenzaldehydeMild acid catalyst (e.g., p-TsOH), Removal of water(E)-4-(Benzylideneamino)hexan-2-one
This compoundAcetoneMild acid catalyst, Dean-Stark trap4-(Propan-2-ylideneamino)hexan-2-one

This table illustrates the expected imine formation based on established organic chemistry principles.

Enamine formation occurs when a secondary amine reacts with a ketone or aldehyde. Since this compound is a primary amine, it will preferentially form imines.

Alkylation and Arylation Reactions of the Amino Group

The nucleophilic nature of the amino group allows it to undergo alkylation with alkyl halides. This reaction can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. Controlling the degree of alkylation can be challenging and often results in a mixture of products.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a more controlled method for the arylation of the amino group. This reaction involves the use of an aryl halide or triflate, a palladium catalyst, and a suitable base to form N-aryl derivatives of this compound.

Reaction TypeReactant 1Reactant 2Catalyst/ConditionsProduct
AlkylationThis compoundIodomethaneBase (e.g., K2CO3)4-(Methylamino)hexan-2-one
ArylationThis compoundBromobenzenePd catalyst, Ligand, Base4-(Phenylamino)hexan-2-one

This table shows representative alkylation and arylation reactions expected for this compound.

Oxidation and Reduction Reactions of the Amino Group

The amino group of this compound can be oxidized, although this can lead to a variety of products depending on the oxidizing agent used. Strong oxidants can lead to the formation of nitro compounds or even cleavage of the C-N bond. More controlled oxidation can potentially yield imines or oximes if the ketone functionality is also involved.

Conversely, the amino group itself is already in a reduced state. Therefore, reduction reactions are not typically performed on the amine functionality of this compound.

Reactions Involving the Ketone Functionality of this compound

The carbonyl group of the ketone is electrophilic at the carbon atom and can undergo a variety of nucleophilic addition reactions. The presence of the amino group elsewhere in the molecule can influence the reactivity of the ketone.

Nucleophilic Addition Reactions to the Carbonyl Group

A wide range of nucleophiles can add to the carbonyl carbon of this compound. These reactions are central to the construction of more complex molecular architectures.

Reduction to an Alcohol: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This would yield 4-aminohexan-2-ol. The choice of reducing agent is important, as harsher conditions could potentially affect other parts of the molecule.

Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithiums (R-Li) results in the formation of tertiary alcohols. For example, reaction with methylmagnesium bromide would yield 4-amino-2-methylhexan-2-ol.

Wittig Reaction: The Wittig reaction provides a method to convert the ketone into an alkene. Reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), would replace the carbonyl oxygen with a methylene (B1212753) group, yielding 4-amino-2-methylidenehexane.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) under acidic conditions leads to the formation of a cyanohydrin, 4-amino-2-hydroxy-2-methylhexanenitrile.

Reaction TypeReactantReagentProduct
ReductionThis compoundSodium borohydride4-Aminohexan-2-ol
Grignard ReactionThis compoundMethylmagnesium bromide4-Amino-2-methylhexan-2-ol
Wittig ReactionThis compoundMethylenetriphenylphosphorane4-Amino-2-methylidenehexane
Cyanohydrin FormationThis compoundPotassium cyanide/Acid4-Amino-2-hydroxy-2-methylhexanenitrile

This table provides examples of expected nucleophilic addition reactions at the ketone functionality.

Enolization and Alpha-Substitution

The chemical behavior of this compound is significantly influenced by the interplay between its ketone and amine functional groups. The carbonyl group activates the adjacent α-carbons (C1 and C3), making their protons acidic and susceptible to removal. This property facilitates enolization and subsequent alpha-substitution reactions, which are fundamental to the compound's reactivity profile.

Enolization of this compound

Enolization is a chemical equilibrium between a carbonyl compound (the keto form) and its corresponding enol (an alkene with a hydroxyl group) or enolate (the conjugate base of the enol). This process is a prerequisite for many reactions at the α-carbon. kvmwai.edu.in For this compound, an unsymmetrical ketone, deprotonation can occur at two distinct sites: the C1 methyl group and the C3 methylene group.

Formation of Enols and Enolates : In the presence of an acid or a base, this compound can form two different enolates. youtube.com

Kinetic Enolate : Deprotonation at the less-hindered C1 position is typically faster, leading to the kinetic enolate. This process is favored by strong, bulky bases at low temperatures.

Thermodynamic Enolate : Deprotonation at the more substituted C3 position results in the more stable, and thus thermodynamically favored, enolate. This equilibrium is typically reached under conditions that allow for proton exchange, such as weaker bases or higher temperatures.

The presence of the amino group at the C4 position can influence the acidity of the α-protons through inductive effects and potential intramolecular hydrogen bonding, thereby affecting the rate and regioselectivity of enolate formation. The enolate, being a strong nucleophile, is the key intermediate for alpha-substitution reactions. youtube.com

Table 1: Approximate pKa Values of α-Protons in Carbonyl Compounds This table provides context for the acidity of protons alpha to a carbonyl group.

CompoundpKa of α-Proton
Acetone~19-20
Cyclohexanone~17
1,3-Diketone (e.g., Acetylacetone)~9
Nitroalkane (e.g., Nitromethane)~10

Data sourced from general organic chemistry principles. kvmwai.edu.in

Alpha-Substitution Reactions

Once the enol or enolate of this compound is formed, it can react with a wide range of electrophiles, resulting in the substitution of an α-hydrogen. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the nucleophilic attack of the enolate on an electrophile. youtube.com

Key Research Findings on β-Aminoketone Reactivity:

While specific studies focusing exclusively on the alpha-substitution of this compound are limited, extensive research on the broader class of β-aminoketones provides a clear indication of its expected reactivity.

Mannich-Type Reactions : β-aminoketones are classically synthesized via the Mannich reaction, which involves the aminoalkylation of an enolizable ketone. rsc.orgresearchgate.net The reverse reaction, or retro-Michael addition, can also occur, particularly under certain catalytic conditions. researchgate.net

Alkylation : The enolates of β-aminoketones can be selectively alkylated at the α-position. Research has shown that regioselective alkylation can be achieved, for instance, in the reaction of alicyclic imines with β-ketoacids to yield β-aminoketones. rsc.org This suggests that the enolate of this compound could be effectively alkylated using various alkyl halides.

Reactions with Aldehydes : β-aminoketones can participate in reactions with aldehydes. For example, proline-catalyzed reactions can lead to diastereoselective reductions. rsc.org

Multicomponent Reactions : The β-aminoketone scaffold is often synthesized through multicomponent reactions, highlighting the reactivity of the enolate intermediates with in-situ generated imines. organic-chemistry.orgbohrium.com This versatility underscores the potential for this compound to act as a building block in complex syntheses.

Table 2: Potential Alpha-Substitution Reactions of this compound This table summarizes expected reactions based on the known chemistry of β-aminoketones.

Reaction TypeReagent/ElectrophileGeneral Product
AlkylationAlkyl Halide (e.g., CH₃I, CH₃CH₂Br)3-Alkyl-4-aminohexan-2-one
Aldol AdditionAldehyde (e.g., Benzaldehyde)α-(1-Hydroxyalkyl)-β-aminoketone
HalogenationHalogen (e.g., Br₂) in acidic solution3-Bromo-4-aminohexan-2-one
AcylationAcyl Chloride (e.g., Acetyl chloride)4-Amino-hexane-2,3-dione

The reactivity at the α-position is a cornerstone of the chemistry of this compound, enabling its use as a versatile intermediate in the synthesis of more complex molecules. The choice of reaction conditions, particularly the base and temperature, can control the regioselectivity of enolate formation and, consequently, the final substitution product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.